![molecular formula C17H18ClN7O B3004850 2-chloro-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920219-25-6](/img/structure/B3004850.png)

2-chloro-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

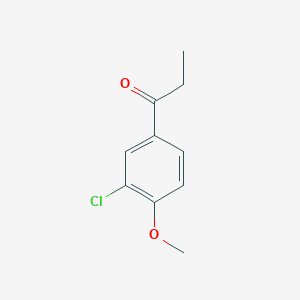

Beschreibung

1,2,3-Triazole scaffolds are not obtained in nature, but they are still intensely investigated by synthetic chemists in various fields due to their excellent properties and green synthetic routes . They are made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .

Synthesis Analysis

1,2,3-Triazoles and their derivatives can be synthesized using various metal catalysts (such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm), organocatalysts, metal-free as well as solvent- and catalyst-free neat syntheses .

Molecular Structure Analysis

1,2,3-Triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character .

Chemical Reactions Analysis

1,2,3-Triazoles can undergo various reactions due to their unique structure and properties .

Physical and Chemical Properties Analysis

1,2,3-Triazoles have unique physical and chemical properties due to their structure. They are unsaturated, π-excessive, five-membered heterocycles with a 6π delocalized electron ring system .

Wissenschaftliche Forschungsanwendungen

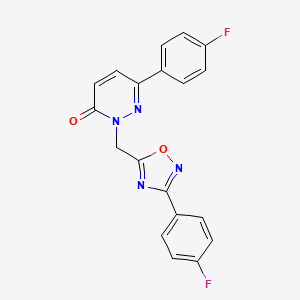

Antimicrobial and Antitumor Activities

- Antimicrobial and Antitumor Potential : Pyrazolo[1,5-a]pyrimidines, a class to which this compound is related, have shown promising antimicrobial and antitumor properties. These compounds are noted for their action against certain bacterial and fungal species, and some have exhibited moderate effects in these contexts (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008). Additionally, related pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their antitumor activity against human breast carcinoma cell lines, with several compounds showing moderate to high activity compared to standard drugs (Abdelhamid, Gomha, Abdelriheem, & Kandeel, 2016).

Antidiabetic Properties

- Potential in Diabetes Treatment : Triazolo-pyridazine derivatives, closely related to the compound , have been synthesized and evaluated for their inhibitory potential on Dipeptidyl peptidase-4 (DPP-4), a target in diabetes treatment. This research indicates the potential of these compounds as antidiabetic medications (Bindu, Vijayalakshmi, & Manikandan, 2019).

Antifungal and Antibacterial Activity

- Antifungal and Antibacterial Activity : The synthesis of novel pyrazolo[1,5-a]pyrimidines and related compounds has been reported to produce substances with moderate antibacterial and antifungal activities. This suggests a potential role for these compounds in addressing certain microbial infections (Abdel-Mohsen, 2005).

Antihypertensive Agents

- Antihypertensive Agent Development : Compounds related to 2-chloro-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone have been explored for their potential as antihypertensive agents. Some derivatives in this category have shown promising activity, indicating their potential use in the treatment of high blood pressure (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).

Wirkmechanismus

Target of Action

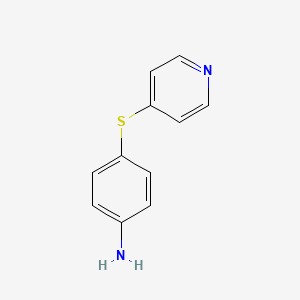

It’s known that similar compounds withindole and pyrimidine scaffolds have shown a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which could be a valuable hint for the potential targets of this compound .

Mode of Action

It’s suggested that similar compounds may exert their effects throughintercalation with DNA . This involves the compound inserting itself between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and potentially lead to cell death .

Biochemical Pathways

Compounds with similar structures have been found to have diverse pharmacological properties, includingantiviral , anti-inflammatory , anticancer , anti-HIV , antioxidant , antimicrobial , antitubercular , antidiabetic , antimalarial , and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.

Result of Action

Similar compounds have showncytotoxic activities against various cancer cell lines . This suggests that the compound may have potential anticancer effects.

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been found to interact with multiple receptors and exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve hydrogen bonding and dipole interactions with biological receptors .

Cellular Effects

Similar compounds have been shown to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other compounds with a 1,2,4-triazole core .

Eigenschaften

IUPAC Name |

2-chloro-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN7O/c1-12-2-4-13(5-3-12)25-17-15(21-22-25)16(19-11-20-17)24-8-6-23(7-9-24)14(26)10-18/h2-5,11H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBIPRJJWOOTQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCl)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B3004767.png)

![4-(2-chlorophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3004771.png)

![3-(1-phenyl-1H-pyrazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B3004773.png)

![2,2-dimethyl-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}propanamide](/img/structure/B3004775.png)

![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B3004788.png)

![N'-(2-cyanophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B3004789.png)

![2-(3'-(3,4-Difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B3004790.png)